7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid 7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid (±)7-HDHA is an autoxidation product of docosahexaenoic acid (DHA) in vitro. It is also produced from incubations of DHA in rat liver, brain, and intestinal microsomes. Enzymatic transformation of DHA by RBL-1 cells and human neutrophils also produces 7-HDHA. However, the enzymatic product is most likely the S-isomer. (±)7-HDHA is a potential marker of oxidative stress in brain and retina where DHA is an abundant polyunsaturated fatty acid.
Brand Name: Vulcanchem
CAS No.: 90780-55-5
VCID: VC0163529
InChI: InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(23)19-16-14-17-20-22(24)25/h3-4,6-7,9-10,12-16,18,21,23H,2,5,8,11,17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,13-12-,16-14-,18-15-
SMILES: CCC=CCC=CCC=CCC=CC=CC(CC=CCCC(=O)O)O
Molecular Formula: C22H32O3
Molecular Weight: 344.5 g/mol

7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid

CAS No.: 90780-55-5

Cat. No.: VC0163529

Molecular Formula: C22H32O3

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid - 90780-55-5

Specification

Description (±)7-HDHA is an autoxidation product of docosahexaenoic acid (DHA) in vitro. It is also produced from incubations of DHA in rat liver, brain, and intestinal microsomes. Enzymatic transformation of DHA by RBL-1 cells and human neutrophils also produces 7-HDHA. However, the enzymatic product is most likely the S-isomer. (±)7-HDHA is a potential marker of oxidative stress in brain and retina where DHA is an abundant polyunsaturated fatty acid.
CAS No. 90780-55-5
Molecular Formula C22H32O3
Molecular Weight 344.5 g/mol
IUPAC Name (4Z,8Z,10Z,13Z,16Z,19Z)-7-hydroxydocosa-4,8,10,13,16,19-hexaenoic acid
Standard InChI InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(23)19-16-14-17-20-22(24)25/h3-4,6-7,9-10,12-16,18,21,23H,2,5,8,11,17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,13-12-,16-14-,18-15-
Standard InChI Key OZXAIGIRPOOJTI-VLGMZSPHSA-N
Isomeric SMILES CC/C=C\C/C=C\C/C=C\C/C=C\C=C/C(C/C=C\CCC(=O)O)O
SMILES CCC=CCC=CCC=CCC=CC=CC(CC=CCCC(=O)O)O
Canonical SMILES CCC=CCC=CCC=CCC=CC=CC(CC=CCCC(=O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator